Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate is a heterocyclic compound with the molecular formula C9H13ClO4. It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted spiro compounds, depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Scientific Research Applications
Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate: Similar in structure but with different chemical properties due to the presence of an oxygen atom instead of a dioxaspiro ring.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with different ring sizes and chemical properties.
Uniqueness
Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H13ClO4 |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 2-chloro-1,7-dioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-12-7(11)9(10)8(14-9)3-2-5-13-6-4-8/h2-6H2,1H3 |
InChI Key |
NXXGEAUSLNNVGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCOCC2)Cl |
Origin of Product |
United States |
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